N'-(4-fluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
Description
N'-(4-fluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a triazolothiazole-derived compound featuring a fluorinated aromatic system and an ethanediamide linker. Its structure integrates a [1,2,4]triazolo[3,2-b][1,3]thiazole core, substituted with a 2-methylphenyl group at position 2 and a 4-fluorophenyl-acetamide moiety at position 4. This compound is hypothesized to exhibit biological activity due to its structural similarity to triazolothiazole derivatives reported in pesticidal and pharmacological contexts .
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-13-4-2-3-5-17(13)18-25-21-27(26-18)16(12-30-21)10-11-23-19(28)20(29)24-15-8-6-14(22)7-9-15/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODIBJAROFVSJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-(4-fluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves multiple steps. One common method includes the reaction of 4-fluorophenacyl bromide with 3-chloro-2-methylphenylthiourea under Hantzsch thiazole synthesis conditions. The reaction is typically carried out in ethanol solvent without a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl ring.
Common Reagents and Conditions: Typical reagents include halogenating agents, acids, bases, and solvents like ethanol and dichloromethane. Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed depend on the specific reaction conditions but can include various substituted triazolothiazole derivatives.
Scientific Research Applications
Structure Overview
| Component | Structural Feature |
|---|---|
| Fluorophenyl group | Enhances lipophilicity and bioactivity |
| Triazolo-thiazole moiety | Imparts specific pharmacological properties |
Anticancer Activity
Research has indicated that compounds containing triazole and thiazole derivatives exhibit significant anticancer properties. The structure of N'-(4-fluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide suggests potential mechanisms of action against cancer cells through:
- Inhibition of cell proliferation : Studies have shown that similar compounds can disrupt the cell cycle in various cancer cell lines.
- Induction of apoptosis : The compound may trigger programmed cell death pathways in malignant cells.
Antimicrobial Properties
The compound's structural characteristics may also confer antimicrobial activity. Research on related triazole derivatives has demonstrated effectiveness against a range of pathogens, including bacteria and fungi. This suggests that this compound could be explored as a potential antimicrobial agent.
Enzyme Inhibition
Compounds with similar structures have been investigated for their ability to inhibit key enzymes involved in various diseases. For instance:
- Carbonic anhydrase inhibitors : These compounds may help in managing conditions like glaucoma and epilepsy.
- Cholinesterase inhibitors : Potential applications in treating Alzheimer's disease have been noted.
Synthesis Overview
The synthesis of this compound can involve several steps:
- Formation of the triazole-thiazole core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the fluorophenyl group : This step typically involves electrophilic aromatic substitution or coupling reactions.
- Final assembly : The final product is obtained through amide bond formation between the synthesized intermediates.
Case Studies
Recent studies have highlighted various synthetic routes to similar compounds with promising biological activities:
- Marathe et al. (2022) reported efficient synthesis methods for triazolo-thiadiazine derivatives with diverse pharmacological activities including anticancer and antimicrobial effects .
- Kattimani et al. (2021) demonstrated the synthesis of 3,6-disubstituted triazolo-thiadiazine derivatives via straightforward reaction pathways that could be adapted for the synthesis of N'-(4-fluorophenyl)-N-{...} .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways depend on the specific application but often involve modulation of signaling pathways and inhibition of key enzymes involved in disease processes .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations in the Triazolothiazole Core
Key Observations :
- Fluorophenyl vs.
- Methyl Substitution : The 2-methylphenyl group in the target compound introduces steric bulk, which may influence binding interactions in biological targets compared to the unsubstituted phenyl in or the chloro-methyl group in .
Ethanediamide Linker Modifications
The ethanediamide linker (-NH-C(=O)-C(=O)-NH-) is conserved across all three compounds, suggesting a role in hydrogen bonding or coordination with biological targets. However, substituents on the terminal aryl groups modulate electronic and steric effects:
Biological Activity
N'-(4-fluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activity. This compound features a unique triazolo-thiazole core, which is known for its diverse pharmacological properties. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H19FN4S. The compound includes a fluorophenyl group and a triazolo-thiazole moiety, which are essential for its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C18H19FN4S |
| IUPAC Name | This compound |
| SMILES | Cc(ccccc1)c1Nc1c(c(-c(cc2)ccc2F)no2)c2ncn1 |
Antimicrobial Activity
Compounds containing the triazolo-thiazole scaffold have demonstrated significant antimicrobial properties. Research has shown that similar compounds can inhibit the growth of various bacterial strains. For instance:
- In vitro studies have indicated that derivatives with the triazolo-thiazole structure exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- The presence of the thiazole ring enhances the interaction with bacterial enzymes, leading to increased efficacy against resistant strains.
Anticancer Potential
The anticancer properties of compounds with similar scaffolds have been widely studied. For example:
- A series of triazolo-thiazole derivatives were evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies revealed IC50 values in the low micromolar range, indicating significant antiproliferative effects .
- Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspase pathways and inhibition of tubulin polymerization .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of triazolo-thiazole derivatives:
- Compounds similar to this compound have been shown to reduce pro-inflammatory cytokine production in vitro .
- In vivo models demonstrated reduced inflammation markers in treated groups compared to controls, suggesting a promising therapeutic avenue for inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by Khazi et al. synthesized a series of 5-nitroheteroaryl derivatives incorporating the triazolo-thiazole core. The results showed:
- MIC values against E. coli and Pseudomonas aeruginosa were significantly lower than traditional antibiotics.
- The most potent derivative exhibited an MIC of 0.0078 μg/ml against S. epidermidis, demonstrating its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Activity
In a study evaluating the effects of triazolo-thiazole derivatives on cancer cell lines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
